2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile
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Description
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile, also known as MPQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline-based compounds and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Biological Activities
Novel Quinoxalinecarbonitrile Derivatives : A study on the synthesis of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides explores the introduction of piperazines and anilines into the quinoxaline ring. These compounds have shown potential as hypoxic-cytotoxic agents, with specific derivatives demonstrating potent activities (Ortega et al., 2000).
Antimicrobial Studies : A range of quinolone and naphthyridine derivatives, including those with C7-piperazine bicyclic structures, have been synthesized and tested for antibacterial activity. These studies have shown that certain derivatives are nearly equipotent with their parent 7-piperazinyl analogues in vitro and in vivo against Gram-negative and Gram-positive organisms (Kiely et al., 1991).
Estrogen Receptor Binding Affinity : Research into pyrimidine-piperazine-chromene and quinoline conjugates has revealed their synthesis and potential in estrogen receptor binding affinity. These compounds have demonstrated significant anti-proliferative activities against human breast cancer cell lines, highlighting their potential in cancer research (Parveen et al., 2017).
Chemical and Physical Studies
Thermochemistry of Adducts : Studies on the thermochemistry of adducts involving zinc and tin(IV) chloride with heterocyclic amines, including piperazine, have provided insights into the enthalpies of zinc−nitrogen and tin−nitrogen bonds. This research contributes to a deeper understanding of the chemical bonding and interaction in such complexes (Dunstan, 1999; Dunstan, 2003).
Microwave-Assisted Synthesis : Microwave irradiation has been utilized to synthesize novel serotonin 5-HT3 receptor antagonists, showcasing the efficiency of microwave-assisted reactions in creating bioactive compounds (Mahesh et al., 2004).
Fluorescent Probes for DNA Detection : The development of novel benzimidazo[1,2-a]quinolines with enhanced fluorescence emission intensity in the presence of ct-DNA suggests potential applications as DNA-specific fluorescent probes, emphasizing the role of such compounds in bioanalytical chemistry (Perin et al., 2011).
Properties
IUPAC Name |
2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-14-6-7-18(23-22-14)24-8-10-25(11-9-24)19-12-15(13-20)16-4-2-3-5-17(16)21-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMSPWWRVZWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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